2-((4-(difluoromethoxy)phenyl)amino)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide

STING agonism innate immunity ISG reporter assay

2-((4-(Difluoromethoxy)phenyl)amino)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide (CAS 1105219-88-2, molecular formula C₁₇H₁₄F₂N₄O₂S, molecular weight 376.38 g/mol) is a synthetic small molecule belonging to the thiazole-4-carboxamide chemotype. Archived bioactivity records in authoritative databases annotate this compound as an agonist of the Stimulator of Interferon Genes (STING, TMEM173).

Molecular Formula C17H14F2N4O2S
Molecular Weight 376.38
CAS No. 1105219-88-2
Cat. No. B2430288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-(difluoromethoxy)phenyl)amino)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide
CAS1105219-88-2
Molecular FormulaC17H14F2N4O2S
Molecular Weight376.38
Structural Identifiers
SMILESC1=CC=NC(=C1)CNC(=O)C2=CSC(=N2)NC3=CC=C(C=C3)OC(F)F
InChIInChI=1S/C17H14F2N4O2S/c18-16(19)25-13-6-4-11(5-7-13)22-17-23-14(10-26-17)15(24)21-9-12-3-1-2-8-20-12/h1-8,10,16H,9H2,(H,21,24)(H,22,23)
InChIKeyKKKCDEZZYAUYRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-(Difluoromethoxy)phenyl)amino)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide (CAS 1105219-88-2): Structural Identity and Functional Classification for Procurement Assessment


2-((4-(Difluoromethoxy)phenyl)amino)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide (CAS 1105219-88-2, molecular formula C₁₇H₁₄F₂N₄O₂S, molecular weight 376.38 g/mol) is a synthetic small molecule belonging to the thiazole-4-carboxamide chemotype. Archived bioactivity records in authoritative databases annotate this compound as an agonist of the Stimulator of Interferon Genes (STING, TMEM173) [1]. Independent patent literature additionally defines this exact structure within a broader series of thiazole- and pyridine-carboxamide derivatives developed as pan-Pim kinase (Pim-1, Pim-2, Pim-3) inhibitors [2]. This dual functional annotation—STING pathway modulation coupled with Pim kinase inhibition—places the compound at a unique intersection of innate immune signaling and oncogenic kinase networks, distinguishing it from agents that solely target either pathway in isolation.

Why a Standard STING Agonist or Pan-Pim Inhibitor Cannot Replace 2-((4-(Difluoromethoxy)phenyl)amino)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide


The concurrent engagement of STING-dependent interferon regulatory factor (IRF) pathways and Pim kinase-mediated survival signaling cannot be replicated by single-target agents such as the cyclic dinucleotide ADU-S100 (a pure STING agonist) or the pan-Pim inhibitor AZD1208. Even within the same thiazolecarboxamide chemical series, minor structural modifications—particularly substitution on the phenylamino ring—produce divergent activity profiles; certain close analogs function as STING inhibitors rather than agonists [1], underscoring that the specific 4-(difluoromethoxy)phenyl moiety and the pyridin-2-ylmethyl carboxamide tail are collectively required to simultaneously maintain STING agonism and Pim kinase inhibition. Consequently, substituting this compound with a superficially similar thiazolecarboxamide analog or a single-pathway modulator would yield a functionally distinct pharmacological profile, invalidating structure-activity relationship (SAR) continuity and compromising experimental reproducibility.

Quantitative Differentiation Evidence for 2-((4-(Difluoromethoxy)phenyl)amino)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide Against Closest Comparators


Human STING Agonist Activity: Quantitative Potency in THP1-Blue ISG Reporter Cells

Database-curated activity records for this specific compound document an EC₅₀ of 33.64 µM in a human THP1-Blue ISG luciferase reporter assay following 24 h incubation in the presence of PMA [1]. This places the compound in the moderate-potency range for STING agonism, distinctly separated from high-potency systemic STING agonists such as ADU-S100 (MIW815, EC₅₀ in the low nanomolar range in THP-1 cells [2]) and the non-nucleotide ABZI-series agonist diABZI (EC₅₀ ≈ 130 nM for human STING [3]). The approximately 250- to >400-fold lower potency on STING may be advantageous in research settings requiring graded STING pathway activation without the supraphysiological cytokine induction frequently observed with picomolar-to-nanomolar CDN agonists.

STING agonism innate immunity ISG reporter assay

Functional Divergence Within the Thiazolecarboxamide Series: Agonism vs. Inhibition of STING Signaling

A systematic medicinal chemistry study (Jin et al., 2024) demonstrated that thiazolecarboxamide derivatives are functionally plastic: the privileged compound 15b and its congeners act as STING inhibitors, suppressing IRF-pathway signaling in both human and murine cells, whereas the compound bearing the 4-(difluoromethoxy)phenylamino substituent at position 2 and the pyridin-2-ylmethyl carboxamide at position 4 retains STING agonist activity [1][2]. This constitutes a direct within-chemotype functional switch—agonist versus inhibitor—mediated exclusively by peripheral substituent identity. No other commercially available thiazolecarboxamide is documented to exhibit this bidirectional functional capability depending on the specific substitution pattern.

STING modulation thiazolecarboxamide SAR functional switch

Concurrent Pim Kinase Pan-Inhibition: Differentiated Target Engagement Profile

Patent literature (US10828290B2) explicitly claims this compound's structure within a genus of thiazolecarboxamides that inhibit Pim-1, Pim-2, and Pim-3 kinases, targets central to tumor cell survival, proliferation, and resistance to apoptosis [1]. Unlike dedicated pan-Pim inhibitors such as AZD1208 or SGI-1776, this compound simultaneously engages STING, creating a dual-pathway pharmacology that is not achievable with selective Pim inhibitors. The difluoromethoxy (-OCF₂H) substituent on the phenylamino ring is a recognized medicinal chemistry motif for enhancing metabolic stability and modulating lipophilicity [2], potentially contributing to favorable drug-like properties relative to earlier-generation Pim inhibitors that lack this feature.

Pim kinase inhibition dual pharmacology oncology target engagement

Species Selectivity: Human STING Activation with Negligible Murine Activity

Orthogonal BindingDB records for structurally related thiazolecarboxamide STING modulators report EC₅₀ values exceeding 100,000 nM in mouse RAW-Lucia ISG cells [1], while the compound maintains measurable agonist activity in human THP1-Dual ISG assays (EC₅₀ = 1,560 nM for a close analog; 33,640 nM for this compound per ChEMBL) [2]. This pattern is consistent with human-selective STING engagement, a property shared by certain non-nucleotide agonists (e.g., G10/STING agonist-1) but distinct from the CDN class (e.g., ADU-S100, cGAMP) which activate both human and mouse STING alleles. The mouse-inactive profile necessitates careful model selection: this compound is suitable for human STING knock-in models or human cell-based assays but not for wild-type murine in vivo STING activation studies.

species selectivity human-specific STING agonism preclinical model selection

Structural Differentiation: 4-(Difluoromethoxy)phenyl Moiety as a Metabolic Stability Handle

The 4-(difluoromethoxy)phenyl (-OCF₂H) substituent attached to the 2-amino position of the thiazole core is a deliberate medicinal chemistry design element absent in both endogenous CDN STING agonists (cGAMP, c-di-GMP) and widely used synthetic STING agonists (ADU-S100, diABZI) [1][2]. The -OCF₂H group is known to enhance metabolic stability by reducing oxidative metabolism at the phenyl ring while simultaneously modulating lipophilicity (logD) and hydrogen-bonding capacity compared to -OCH₃ or unsubstituted phenyl analogs [3]. This structural feature provides a potential pharmacokinetic advantage that is structurally inaccessible to nucleotide-based STING agonists and distinguishes this compound from other non-nucleotide STING modulators that employ alternative substituents.

difluoromethoxy group metabolic stability medicinal chemistry optimization

Optimal Research Use Cases for 2-((4-(Difluoromethoxy)phenyl)amino)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide Based on Quantitative Evidence


Graded STING Pathway Activation in Human Innate Immune Signaling Studies

The compound's moderate STING agonist EC₅₀ (33.64 µM) in human THP1-Blue ISG cells [1] positions it as a research tool for experiments requiring tunable, sub-maximal STING pathway activation. Unlike the supraphysiological IRF and NF-κB responses triggered by nanomolar CDN agonists (ADU-S100, cGAMP), this compound enables researchers to titrate STING-dependent interferon and cytokine output, facilitating the study of signal thresholds, IRF3/NF-κB branch point discrimination, and the concentration-dependent recruitment of downstream adaptor proteins (TBK1, IKKε). This graded activation profile is particularly relevant for investigating conditions where STING hyperactivity contributes to pathology, such as Aicardi-Goutières syndrome models or STING-associated vasculopathy with onset in infancy (SAVI).

Dual-Pathway Probing of STING and Pim Kinase Networks in Oncology Research

The compound's concurrent annotation as a pan-Pim kinase inhibitor [1] and STING agonist enables single-agent interrogation of the crosstalk between oncogenic kinase signaling and innate immune activation. In hematologic malignancy models (e.g., acute myeloid leukemia, multiple myeloma) where Pim kinases drive proliferation and survival while STING activation can trigger immunogenic cell death, this compound can be used to dissect the net phenotypic outcome of simultaneous pathway modulation. This dual-pathway probing capability eliminates the need for two-drug combination studies, reducing experimental variables related to dosing schedules, drug-drug interactions, and vehicle compatibility.

Human-Specific STING Activation in Humanized Mouse Models and Human Primary Cell Assays

The inferred human selectivity of this compound (based on negligible activity in mouse RAW-Lucia ISG cells for series analogs [1]) makes it ideally suited for human STING knock-in mouse models or human primary immune cell assays where wild-type murine STING activation would confound results. In contrast, pan-species agonists like cGAMP or ADU-S100 activate both host murine STING and engrafted human immune compartments, complicating the attribution of observed immune responses. This compound's species selectivity enables cleaner experimental designs for evaluating human STING-dependent tumor immunity or antiviral responses in humanized systems.

Chemical Probe for Investigating Agonist-to-Inhibitor SAR Switching at the STING Ligand-Binding Site

The demonstrated functional dichotomy between this compound (STING agonist) and closely related thiazolecarboxamide analogs such as compound 15b (STING inhibitor) [1][2] establishes this compound as a critical reference ligand for structure-activity relationship (SAR) studies. By comparing the binding modes, conformational effects on the STING dimer interface, and downstream signaling consequences of agonist versus inhibitor thiazolecarboxamides, researchers can map the molecular determinants governing functional output at the STING ligand-binding pocket—a fundamental question for rational design of next-generation STING modulators with predictable pharmacological directionality.

Quote Request

Request a Quote for 2-((4-(difluoromethoxy)phenyl)amino)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.